methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate hydrochloride
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Overview
Description
Methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a benzoate ester linked to a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate hydrochloride typically involves the reaction of 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles.
Oxidation and Reduction: The triazole ring can participate in redox reactions under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the triazole ring.
Hydrolysis: The major products are 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid and methanol.
Scientific Research Applications
Methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal and antibacterial properties.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. This interaction disrupts normal biological processes, leading to the compound’s observed effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoate: Similar structure but with a different triazole ring.
Methyl 5-chloro-2-(1H-1,2,3-triazol-1-yl)benzoate: Another triazole derivative with slight structural variations.
Uniqueness
Methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate hydrochloride is unique due to its specific triazole ring configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
methyl 5-chloro-2-(1,2,4-triazol-1-yl)benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2.ClH/c1-16-10(15)8-4-7(11)2-3-9(8)14-6-12-5-13-14;/h2-6H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BECMCMBYFHUHQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)N2C=NC=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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